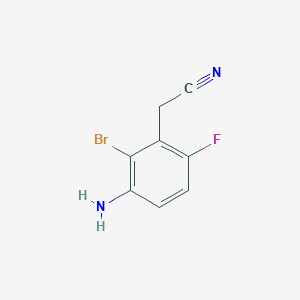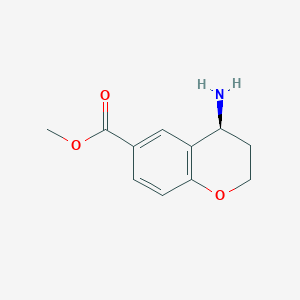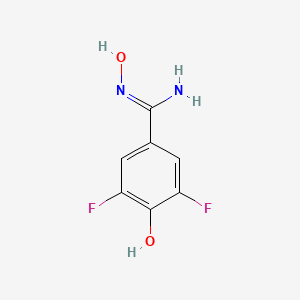
2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6BrFN2 It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom on a benzene ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile typically involves multi-step organic reactions One common method starts with the bromination of 2-fluoroaniline to introduce the bromine atom at the desired position This is followed by nitrile formation through a reaction with cyanogen bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or Grignard reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenylacetonitriles.
Scientific Research Applications
2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile exerts its effects depends on its interaction with molecular targets. The amino group can participate in hydrogen bonding, while the bromine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition, receptor binding, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile
- 2-(2-Bromo-6-fluorophenyl)acetonitrile
- 2-(6-Bromo-2,3-difluorophenyl)acetonitrile
Uniqueness
Compared to similar compounds, 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile is unique due to the specific positioning of its functional groups. This positioning can influence its reactivity and interaction with other molecules, making it particularly valuable in certain research applications. For example, the presence of both an amino group and a nitrile group on the same molecule allows for versatile chemical modifications and the study of diverse reaction mechanisms.
Properties
Molecular Formula |
C8H6BrFN2 |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
2-(3-amino-2-bromo-6-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrFN2/c9-8-5(3-4-11)6(10)1-2-7(8)12/h1-2H,3,12H2 |
InChI Key |
DYRCUTMAIRMBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)






![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)



![(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12959405.png)

